4-[(Isobutyrylamino)methyl]benzoic acid
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Overview
Description
The compound 4-[(Isobutyrylamino)methyl]benzoic acid is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and methodologies that could be relevant to the analysis of similar benzoic acid derivatives. For instance, the determination of benzoic acid in soft drinks using gas chromatography with on-line pyrolytic methylation technique suggests a method that could potentially be adapted for the analysis of 4-[(Isobutyrylamino)methyl]benzoic acid .
Synthesis Analysis
While the synthesis of 4-[(Isobutyrylamino)methyl]benzoic acid is not explicitly described, the papers do mention synthetic techniques that could be relevant. For example, the synthesis and characterization of organotin(IV) complexes derived from 4-(diethylamino)benzoic acid involve the preparation of carboxylate complexes, which could inform the synthesis of 4-[(Isobutyrylamino)methyl]benzoic acid derivatives . Additionally, the methylated derivative of a related compound in the first paper could provide insights into the methylation reactions that might be applicable to the target compound .
Molecular Structure Analysis
The molecular structure of 4-[(Isobutyrylamino)methyl]benzoic acid is not analyzed in the provided papers. However, the organotin(IV) complexes paper discusses the coordination states of tin atoms in various complexes, which could be indirectly useful for understanding how substituents on a benzoic acid core can affect molecular geometry and coordination .
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of 4-[(Isobutyrylamino)methyl]benzoic acid. However, the spectroscopic behavior of bis(4'-dibutylaminostyryl)benzene upon protonation or methylation could offer some parallels in understanding how the introduction of different functional groups might affect the reactivity of benzoic acid derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-[(Isobutyrylamino)methyl]benzoic acid are not detailed in the provided papers. Nonetheless, the gas chromatography method used to determine benzoic acid in soft drinks could be relevant for assessing the volatility and thermal stability of the compound, as well as its behavior during methylation . The spectroscopic analysis in the first paper could also be relevant for understanding the optical properties of benzoic acid derivatives .
properties
IUPAC Name |
4-[(2-methylpropanoylamino)methyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-8(2)11(14)13-7-9-3-5-10(6-4-9)12(15)16/h3-6,8H,7H2,1-2H3,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFFHXZHRXYKDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=CC=C(C=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589328 |
Source
|
Record name | 4-[(2-Methylpropanamido)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Isobutyrylamino)methyl]benzoic acid | |
CAS RN |
908495-37-4 |
Source
|
Record name | 4-[(2-Methylpropanamido)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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